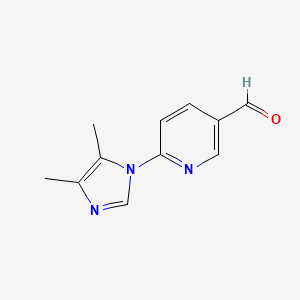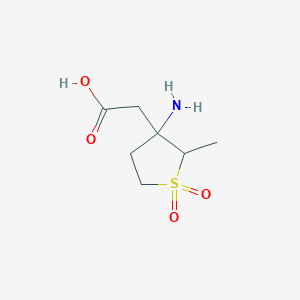![molecular formula C9H15NO B15274777 6-Azaspiro[4.5]decan-7-one](/img/structure/B15274777.png)
6-Azaspiro[4.5]decan-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Azaspiro[45]decan-7-one is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a spiro ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Azaspiro[4.5]decan-7-one typically involves the reaction of 1,1-pentamethylene oxalic acid with urea. The reaction is carried out at temperatures ranging from 150°C to 200°C for 0.5 to 2 hours. The crude product is then purified through recrystallization using ethanol, yielding white crystals with a melting point of 154°C to 156°C .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of cost-effective raw materials and efficient reaction conditions to ensure high yield and purity. The reaction setup is designed to minimize reaction times and equipment costs, making it suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: 6-Azaspiro[4.5]decan-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The nitrogen atom in the spiro ring allows for substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted spirocyclic compounds, oxides, and reduced derivatives .
Aplicaciones Científicas De Investigación
6-Azaspiro[4.5]decan-7-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 6-Azaspiro[4.5]decan-7-one involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrogen atom in the spiro ring plays a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in scientific research .
Comparación Con Compuestos Similares
- 6-phenyl-1-azaspiro[4.5]decan-2-one
- 3-nitroso-1-oxa-3-azaspiro[4.5]decan-2-one
- 4-phenyl-1-thia-4-azaspiro[4.5]decan-3-one
- 4-methylene-3-(4-nitrophenyl)-1-oxa-3-azaspiro[4.5]decan-2-one
Uniqueness: 6-Azaspiro[4.5]decan-7-one stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties. Unlike its analogs, this compound exhibits a distinct reactivity profile and potential for diverse applications in various fields .
Propiedades
Fórmula molecular |
C9H15NO |
|---|---|
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
6-azaspiro[4.5]decan-7-one |
InChI |
InChI=1S/C9H15NO/c11-8-4-3-7-9(10-8)5-1-2-6-9/h1-7H2,(H,10,11) |
Clave InChI |
REZOLELVXRIQLH-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C1)CCCC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


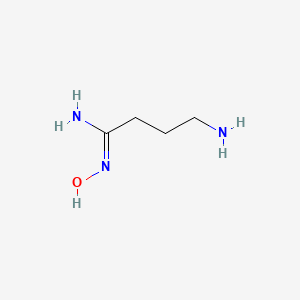

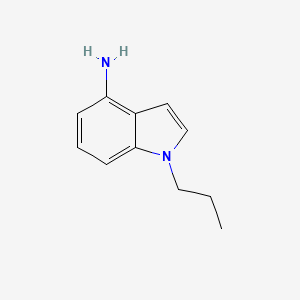
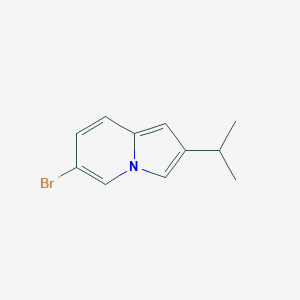
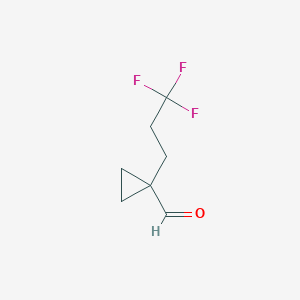
![2,6-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15274744.png)
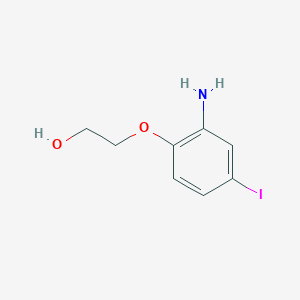
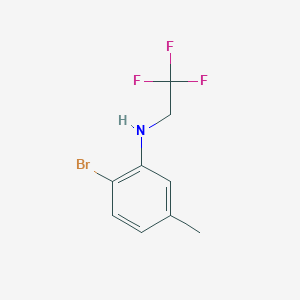
![1,8,12-Triazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-10-amine](/img/structure/B15274751.png)

